2-Chloro-3,5-diiodopyridine
Overview
Description
2-Chloro-3,5-diiodopyridine is a chemical compound with the molecular formula C5H2ClI2N and a molecular weight of 365.34 . It is a white to light-yellow powder or crystals .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-3,5-diiodopyridine . The InChI code is 1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H .
Physical And Chemical Properties Analysis
2-Chloro-3,5-diiodopyridine is a white to light-yellow powder or crystals . It is stored in a refrigerator and shipped at room temperature .
Scientific Research Applications
Palladium-Catalysed Aminocarbonylation
2-Chloro-3,5-diiodopyridine, along with other diiodopyridines, has been utilized in palladium-catalysed aminocarbonylation reactions. These reactions involve carbon monoxide and various amines to form products with carboxamide and ketocarboxamide functionalities. This process is significant in synthesizing compounds of interest in synthetic chemistry (Takács et al., 2017).
Iterative and Regioselective Cross-Couplings
Another application is in iterative and regioselective cross-couplings, leading to the synthesis of 2,3,4-triheteroarylpyridines. Such syntheses involve sequential Suzuki–Miyaura cross-couplings using various functionalized heteroaryl and arylboronic acids, demonstrating its versatility in creating novel pyridine scaffolds (Daykin et al., 2010).
Separation and Purification Processes
2-Chloro-3,5-diiodopyridine derivatives have been studied for their separation and purification processes, critical in manufacturing medicines and pesticides. Techniques like extraction, distillation, and chromatography are used to achieve high purity levels, making it an important intermediate in various pharmaceutical applications (Su Li, 2005).
Synthesis of Pyridine Derivatives
Research also includes the synthesis of various pyridine derivatives from 2-Chloro-3,5-diiodopyridine. This synthesis involves creating novel structures that are useful in different scientific fields, including pharmaceuticals and agrochemicals (Hand & Baker, 1989).
Catalytic and Magnetic Properties
2-Chloro-3,5-diiodopyridine derivatives are used in the synthesis of copper(II) halide coordination complexes, which are analyzed for their magnetic properties. These complexes have applications in fields like catalysis, materials science, and organometallic chemistry, demonstrating the broad applicability of 2-Chloro-3,5-diiodopyridine in scientific research (Solomon et al., 2014).
Safety And Hazards
2-Chloro-3,5-diiodopyridine is considered hazardous. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-3,5-diiodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClI2N/c6-5-4(8)1-3(7)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCKBKBSDFLXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClI2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80348215 | |
Record name | 2-Chloro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3,5-diiodopyridine | |
CAS RN |
856169-60-3 | |
Record name | 2-Chloro-3,5-diiodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80348215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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